molecular formula C11H14OS B8001378 1-Allylsulfanyl-4-methoxy-3-methylbenzene

1-Allylsulfanyl-4-methoxy-3-methylbenzene

Cat. No.: B8001378
M. Wt: 194.30 g/mol
InChI Key: PIXZZBZYFXMIHC-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-4-methoxy-3-methylbenzene is an organic compound with the molecular formula C11H14OS It is characterized by the presence of an allylsulfanyl group, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allylsulfanyl-4-methoxy-3-methylbenzene typically involves the introduction of the allylsulfanyl group to a pre-functionalized benzene ring. One common method is through electrophilic aromatic substitution, where an allylsulfanyl group is introduced to a methoxy- and methyl-substituted benzene ring under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced catalytic systems to enhance efficiency and reduce costs. The process is optimized to ensure consistent quality and scalability, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-4-methoxy-3-methylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Allylsulfanyl-4-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Allylsulfanyl-4-methoxy-3-methylbenzene exerts its effects involves interactions with specific molecular targets. The allylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy and methyl groups on the benzene ring also play a role in modulating the compound’s chemical properties and biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Allylsulfanyl-4-methoxy-3-methylbenzene is unique due to the combination of the allylsulfanyl, methoxy, and methyl groups on the benzene ring.

Properties

IUPAC Name

1-methoxy-2-methyl-4-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-4-7-13-10-5-6-11(12-3)9(2)8-10/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXZZBZYFXMIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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